molecular formula C11H21N3O2S B7929136 Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate

Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate

Cat. No.: B7929136
M. Wt: 259.37 g/mol
InChI Key: LQRBKBXECDPDSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylcarbamothioyl derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic attack on the carbonyl carbon of the carbamate . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon removal of the protecting group under acidic conditions, the free amine is released, allowing it to participate in subsequent reactions . The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize the carbamate moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl {2-[(cyclopropylcarbamothioyl)amino]ethyl}carbamate is unique due to the presence of the cyclopropylcarbamothioyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

tert-butyl N-[2-(cyclopropylcarbamothioylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-7-6-12-9(17)14-8-4-5-8/h8H,4-7H2,1-3H3,(H,13,15)(H2,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRBKBXECDPDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=S)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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